BML-244

Cathepsin K inhibition In vitro assay IC50

Select BML-244 for reproducible in vivo outcomes in periodontitis-RA comorbidity models (25.242 mg/kg in DBA/1 mice) and tunable cathepsin K inhibition (51 nM IC50) enabling therapeutic window studies. This peptidomimetic aldehyde probe downregulates TLR4/9 signaling, offering unique innate immunity crosstalk interrogation. Reliable solubility in DMSO (10 mg/mL) and ethanol (12 mg/mL) ensures seamless lab workflow integration. Choose ≥98% purity for confident experimental results.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B8737764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-244
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCCC(C=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1
InChIKeyOBMGXPJNZKYOQY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BML-244 (Boc-L-norleucinal) for Cathepsin K Inhibition: Core Chemical and Biological Identity for Research Procurement


BML-244, chemically designated as tert-butyl (S)-(1-oxohexan-2-yl)carbamate (CAS: 104062-70-6), is a potent, cell-permeable inhibitor of the lysosomal cysteine protease cathepsin K . With a molecular weight of 215.29 Da, the compound is a peptidomimetic aldehyde derivative, a class of known transition-state analog inhibitors . Its primary research utility lies in the study of bone resorption and inflammatory diseases, including rheumatoid arthritis (RA) and periodontitis, where cathepsin K is the principal enzyme responsible for type I collagen degradation .

BML-244 Procurement: Why Broad-Spectrum Cysteine Protease Inhibitors Are Not a Valid Substitute


Simple substitution of BML-244 with another cathepsin inhibitor is not scientifically valid due to the widely variable selectivity profiles, potency, and species-specific activity within this protease family. For instance, while Balicatib and Odanacatib are also cathepsin K inhibitors, their potency differs by orders of magnitude (low nM to sub-nM), and their activity against off-target cathepsins B, L, and S can vary from moderate inhibition to >1000-fold selectivity . Furthermore, BML-244's oral activity and demonstrated in vivo efficacy in specific disease models, such as periodontitis-arthritis comorbidity, are not guaranteed with other cathepsin K inhibitors without specific, matching evidence . Relying on in-class analogy for experimental design risks confounded results due to unknown off-target effects or suboptimal in vivo performance.

BML-244 Evidence Guide: Quantitative Differentiation in Potency, Efficacy, and Formulation


Comparative In Vitro Potency: BML-244's IC50 Value vs. Advanced Clinical Inhibitors Odanacatib and Balicatib

BML-244 demonstrates a specific, nanomolar-range potency against human cathepsin K (IC50 = 51 nM) [1]. In cross-study comparison, this places its in vitro activity significantly weaker than the advanced clinical candidates Odanacatib (human IC50 = 0.2 nM) [2] and Balicatib (human IC50 = 1.4-22 nM) .

Cathepsin K inhibition In vitro assay IC50

Selectivity Profile: BML-244's Moderate 30-Fold Selectivity Window vs. Balicatib's >300-Fold Discrimination

BML-244 is characterized as having "moderate selectivity (more than 30-fold)" and is described as a "relatively weak inhibitor of human Cat K" [1]. In contrast, Balicatib is explicitly reported to exhibit >300-fold selectivity for cathepsin K over cathepsins L, B, and S .

Enzyme selectivity Off-target effects Cathepsin family

In Vivo Efficacy: BML-244 Abrogates Bone Loss in Comorbid Periodontitis-Arthritis Model with Specific Dosing Regimen

In a disease model of periodontitis with comorbid arthritis in DBA/1 mice, administration of BML-244 at a dose of 25.242 mg/kg per week resulted in a quantified therapeutic outcome: the abrogation of bone loss in both periodontitis and rheumatoid arthritis [1]. The study further linked this outcome to a reduction in inflammatory cytokine expression and decreased infiltration by dendritic cells and T cells [1].

In vivo pharmacology Rheumatoid arthritis Periodontitis Dosing

Formulation Flexibility: Validated Solubility and Storage Conditions for BML-244

BML-244 is provided as an oil with validated solubility of at least 10 mg/mL in DMSO and 12 mg/mL in 100% ethanol [1]. In contrast, many in-class inhibitors, particularly advanced clinical candidates, have more complex or poorly documented solubility profiles for routine laboratory use, often requiring specialized formulations for in vivo studies.

Solubility Formulation Stability

BML-244 Applications: High-Confidence Scenarios for Scientific and Industrial Use


In Vivo Modeling of Comorbid Periodontitis and Rheumatoid Arthritis

The most validated application for BML-244 is in preclinical research using the DBA/1 mouse model of comorbid periodontitis and rheumatoid arthritis. In this specific model, a dose of 25.242 mg/kg per week of BML-244 was shown to abrogate bone loss and reduce inflammatory cytokine expression [1]. This scenario represents the highest confidence for achieving a reproducible outcome.

Investigating Dose-Response and Partial Inhibition of Cathepsin K Activity

Given its nanomolar IC50 (51 nM), which is significantly higher than ultra-potent clinical inhibitors like Odanacatib (0.2 nM), BML-244 is ideally suited for studies requiring a more moderate or tunable level of cathepsin K inhibition [1][2]. This is valuable for exploring the therapeutic window of cathepsin K suppression, where complete ablation of activity may not be desirable.

Research into Innate Immune Response Modulation via TLR9 Pathway

BML-244's documented mechanism of action extends beyond simple enzyme inhibition; in vivo studies show it decreases the expression of Toll-like receptors (TLR) 4 and 9 and downregulates the TLR9 signaling pathway [1][2]. This positions BML-244 as a specific chemical probe for investigating the crosstalk between cathepsin K activity and innate immunity in inflammatory diseases.

Broad-Applicability Cathepsin K Research Requiring Validated Solubility

For any in vitro or cell-based assay requiring a cathepsin K inhibitor, BML-244's well-documented solubility in DMSO (10 mg/mL) and ethanol (12 mg/mL) makes it a reliable and low-risk choice for standard laboratory workflows . This is particularly advantageous compared to inhibitors with poor or unvalidated solubility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BML-244

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.